molecular formula C18H19NO3 B256836 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide

3-(allyloxy)-N-(4-ethoxyphenyl)benzamide

Cat. No. B256836
M. Wt: 297.3 g/mol
InChI Key: AQLXCIORUYFNNX-UHFFFAOYSA-N
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Description

3-(allyloxy)-N-(4-ethoxyphenyl)benzamide is a chemical compound that is widely used in scientific research. It is a benzamide derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of specific proteins involved in cancer cell growth. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(allyloxy)-N-(4-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of specific proteins involved in cancer cell growth. Additionally, it has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide in lab experiments is that it has been shown to have antitumor activity in vitro and in vivo. Additionally, it has been used as a tool compound to study the role of specific proteins in cancer cell growth. However, one limitation is that the mechanism of action is not fully understood.

Future Directions

There are many future directions for the use of 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide in scientific research. One direction is to further investigate the mechanism of action and identify the specific proteins that are targeted by this compound. Another direction is to explore the potential use of this compound in combination with other anticancer agents. Additionally, it may be useful to investigate the potential use of this compound in the treatment of other diseases, such as inflammation and pain.

Synthesis Methods

The synthesis of 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 4-ethoxyaniline with acetic anhydride to form N-acetyl-4-ethoxyaniline. The second step involves the reaction of N-acetyl-4-ethoxyaniline with allyl bromide to form 4-ethoxy-N-(prop-2-en-1-yl)aniline. The final step involves the reaction of 4-ethoxy-N-(prop-2-en-1-yl)aniline with benzoyl chloride to form 3-(allyloxy)-N-(4-ethoxyphenyl)benzamide.

Scientific Research Applications

3-(allyloxy)-N-(4-ethoxyphenyl)benzamide has been used in various scientific research applications. It has been shown to have antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been used as a tool compound to study the role of specific proteins in cancer cell growth.

properties

Product Name

3-(allyloxy)-N-(4-ethoxyphenyl)benzamide

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-prop-2-enoxybenzamide

InChI

InChI=1S/C18H19NO3/c1-3-12-22-17-7-5-6-14(13-17)18(20)19-15-8-10-16(11-9-15)21-4-2/h3,5-11,13H,1,4,12H2,2H3,(H,19,20)

InChI Key

AQLXCIORUYFNNX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC=C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC=C

Origin of Product

United States

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